molecular formula C37H28K2N6Na2O15S4 B12776997 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt CAS No. 106682-41-1

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt

Cat. No.: B12776997
CAS No.: 106682-41-1
M. Wt: 1049.1 g/mol
InChI Key: FJOARBYWWVFFCP-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, leather, and paper, and has applications in biological staining and as a pH indicator.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-amino-4-methylanisole under alkaline conditions to form the azo compound.

    Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

    Neutralization: Finally, the compound is neutralized with potassium and sodium hydroxides to form the potassium sodium salt.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt undergoes various chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt involves its interaction with various molecular targets:

Comparison with Similar Compounds

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, potassium sodium salt can be compared with other similar compounds:

Properties

CAS No.

106682-41-1

Molecular Formula

C37H28K2N6Na2O15S4

Molecular Weight

1049.1 g/mol

IUPAC Name

dipotassium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.2K.2Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

FJOARBYWWVFFCP-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.